Triammonium phosphate trihydrate

Overview

Description

Triammonium phosphate trihydrate is a white or yellowish solid that is chemically stable . It is primarily used as a molybdenum-containing coating for animal feed and in the production of hydrogen fluoride . This compound has been shown to be toxic to animals, but has low toxicity and no carcinogenicity in humans .

Synthesis Analysis

Triammonium phosphate trihydrate can be synthesized by reacting ammonium nitrate with plasma mass spectrometry or by heating lithium chloride with ammonium nitrate .

Molecular Structure Analysis

The molecular formula of Triammonium phosphate trihydrate is H8NO5P . Its molar mass is 133.04 . The InChI representation of its structure is InChI=1/3H3N.H3O4P.3H2O/c;;;1-5 (2,3)4;;;/h31H3; (H3,1,2,3,4);31H2 .

Chemical Reactions Analysis

Triammonium phosphate trihydrate can also be used as an acid catalyst and as a precursor in the production of lithium .

Physical And Chemical Properties Analysis

Triammonium phosphate trihydrate appears as white crystals . It is soluble in water, slightly soluble in dilute ammonia, and insoluble in alcohol and acetone .

Scientific Research Applications

Catalysis in Synthesis

Triethyl ammonium dihydrogen phosphate, a variant of triammonium phosphate, has been used as an acidic ionic liquid catalyst in the synthesis of 1,8-dioxo-octahydroxanthenes and bis(indolyl)methanes. This method offers advantages like good yields, short reaction times, and simple procedures under mild conditions (Kalantari, 2012).

Leaching in Mineral Processing

Triammonium citrate, closely related to triammonium phosphate, was successfully used for leaching free CaO in calcined calcareous phosphate, proving to be an efficient method (Abouzeid & El-Jallad, 1980).

Ion-Selective Electrodes

Phosphate esters like tris(2-ethylhexyl) phosphate have been used as neutral carriers in organic ammonium ion-selective membrane electrodes. These electrodes exhibited near-Nernstian responses in certain concentration ranges (Katsu et al., 1997).

Insect Attractants in Agriculture

Triammonium phosphate has been evaluated as an olfactory stimulant for the Zizyphus fruit fly in agricultural settings, demonstrating significant attractiveness compared to other ammonium compounds (Qassim et al., 2020).

Chromatography

Triethylammonium phosphate mixtures have been used as eluents in high-performance gel permeation chromatography for protein and peptide analysis, offering advantages like low ionic strength and compatibility with biological systems (Rivier, 1980).

Soil Science

In soil science, triammonium pyrophosphate, a related compound, was compared with monoammonium orthophosphate for its effectiveness as a phosphorus source for corn growth in different soil temperatures (Engelstad & Allen, 1971).

Material Science

Triammonium phosphate compounds have been investigated in the synthesis of various materials, such as the preparation of anhydrous gadolinium hydrogen phosphate with specific fluorescence properties, demonstrating their utility in material science (Chehimi-Moumen et al., 2005).

Flame Retardance

A multi-hydroxy-containing ammonium phosphate was introduced to poly(lactic acid) to enhance its flame retardancy, showing significant improvements in limiting oxygen index and UL-94 vertical rating (Xia et al., 2018).

Safety And Hazards

Triammonium phosphate trihydrate is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn .

properties

IUPAC Name |

triazanium;phosphate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H3N.H3O4P.3H2O/c;;;1-5(2,3)4;;;/h3*1H3;(H3,1,2,3,4);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXPLCBTGWFAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

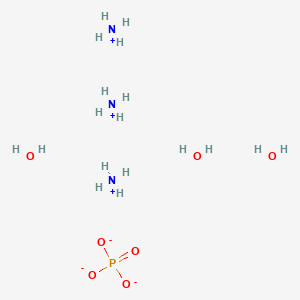

[NH4+].[NH4+].[NH4+].O.O.O.[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631284 | |

| Record name | Ammonium phosphate--water (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triammonium phosphate trihydrate | |

CAS RN |

25447-33-0 | |

| Record name | Ammonium phosphate--water (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, triammonium salt, trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)

![4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B179321.png)

![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)

![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)